(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a chemical compound with significant relevance in organic chemistry. It is known for its unique structural properties and potential applications in various scientific fields. The compound features a benzyl group attached to a carbamate moiety, which is further connected to a pentane chain with two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate typically involves the reaction of ®-1,5-dihydroxypentan-2-ylamine with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of ®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to ensure precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to yield amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of ®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-(1,5-dihydroxypentan-2-yl)carbamate
- Benzyl (1,5-dihydroxypentan-2-yl)carbamate
Uniqueness
®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of both hydroxyl and carbamate groups provides versatility in chemical modifications and applications .
Properties
IUPAC Name |
benzyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c15-8-4-7-12(9-16)14-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,7-10H2,(H,14,17)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONUZQBHASYEAL-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373869 |
Source
|
Record name | (R)-2-N-Cbz-Amino-pentane-1,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478646-28-5 |
Source
|
Record name | (R)-2-N-Cbz-Amino-pentane-1,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.